N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide
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Overview
Description
N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties . This compound, in particular, has garnered interest for its potential biological activities and applications in various scientific fields.
Preparation Methods
The synthesis of N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide typically involves the following steps:
Formation of the thiadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the ethoxyphenyl group:
Formation of the thiophene ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling of the thiophene and thiadiazole rings: The final step involves coupling the thiophene ring with the thiadiazole ring to form the desired compound.
Chemical Reactions Analysis
N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Scientific Research Applications
N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Material Science: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is studied for its potential to modulate various biological pathways and its interactions with specific molecular targets.
Mechanism of Action
The mechanism of action of N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
The uniqueness of this compound lies in its specific structural features and the combination of the thiadiazole and thiophene rings, which confer distinct biological activities and applications .
Properties
Molecular Formula |
C15H13N3O2S2 |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H13N3O2S2/c1-2-20-11-7-5-10(6-8-11)13-16-15(22-18-13)17-14(19)12-4-3-9-21-12/h3-9H,2H2,1H3,(H,16,17,18,19) |
InChI Key |
SFCNDWAOILGRNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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